molecular formula C15H19ClO B3179334 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one CAS No. 186521-85-7

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one

Cat. No.: B3179334
CAS No.: 186521-85-7
M. Wt: 250.76 g/mol
InChI Key: FIYKEZSYKZRWDU-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one (CAS: 186521-85-7) is a ketone-containing derivative of sibutramine-related compounds. It serves as a critical intermediate in the synthesis of sibutramine hydrochloride, a formerly approved anti-obesity drug, and is classified as Sibutramine Hydrochloride Monohydrate Impurity J . Its molecular formula is C₁₅H₁₉ClO, with a molecular weight of 250.76 g/mol and a defined structure featuring a cyclobutyl ring linked to a 4-chlorophenyl group and a branched 3-methylbutanone moiety . The compound is produced under stringent pharmacopeial standards (e.g., EP, USP) as a reference material for quality control in pharmaceutical manufacturing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYKEZSYKZRWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703295
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186521-85-7
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies on its mechanism of action are limited, and further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sibutramine (N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine)

  • Structural Differences :
    • Sibutramine replaces the ketone group in the target compound with a tertiary amine (N,N-dimethyl substitution) .
    • Molecular formula: C₁₇H₂₆ClN (vs. C₁₅H₁₉ClO for the target compound) .
  • Pharmacological Role: Sibutramine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) to suppress appetite and enhance thermogenesis . The target compound lacks pharmacological activity, serving solely as a synthetic intermediate or impurity .
  • Synthetic Pathway :
    • Sibutramine is synthesized via alkylation of 4-chlorophenyl acetonitrile followed by Grignard reactions and bis-N-methylation . The target compound is generated during intermediate steps, such as incomplete reduction of ketones to amines .

Didesmethylsibutramine (1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)

  • Structural Differences :
    • Lacks the N,N-dimethyl groups of sibutramine and replaces the ketone with a primary amine .
    • Molecular formula: C₁₅H₂₂ClN (vs. C₁₅H₁₉ClO for the target compound) .
  • Role in Metabolism :
    • Didesmethylsibutramine is a major active metabolite of sibutramine, contributing to its therapeutic effects . In contrast, the target compound is pharmacologically inert .

Positional Isomers and Halogen-Substituted Analogues

  • Sibutramine-Related Compounds A–D (USP Standards): Compound A: 2-Chlorophenyl substitution (vs. 4-chlorophenyl in the target compound) . Compound B: 3-Chlorophenyl substitution, altering electronic properties and metabolic stability . Compound C: Pentyl chain instead of 3-methylbutyl, increasing lipophilicity . Compound D: Monomethylamine substitution, reducing steric hindrance compared to sibutramine .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Pharmacological Role
Target Compound (Impurity J) C₁₅H₁₉ClO 250.76 Ketone Synthetic intermediate/impurity
Sibutramine C₁₇H₂₆ClN 334.90 Tertiary amine SNRI anti-obesity drug
Didesmethylsibutramine C₁₅H₂₂ClN 251.80 Primary amine Active metabolite
Sibutramine-Related Compound A C₁₇H₂₆ClN 334.90 2-Chlorophenyl isomer Impurity with altered activity

Analytical Differentiation:

  • Chromatographic Retention :
    • The target compound elutes earlier than sibutramine in GC analyses due to its polar ketone group (relative retention time ~1.45 vs. 1.0 for sibutramine) .
  • Spectroscopic Signatures :
    • ¹H-NMR : The ketone group in the target compound eliminates proton signals adjacent to carbonyl carbons, distinct from amine protons in sibutramine .

Biological Activity

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one is a chemical compound with significant biological activity, particularly as a metabolite of sibutramine. This compound has garnered attention due to its effects on serotonin and noradrenaline reuptake, which have implications for mood regulation and appetite control. The molecular formula of this compound is C15H19ClO, with a molecular weight of 250.76 g/mol.

The primary mechanism of action for this compound involves the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake transporters. In vitro studies indicate that it exhibits a higher potency in inhibiting these transporters than its parent compound, sibutramine. The inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and reduce appetite.

Key Findings:

  • IC50 Values :
    • Noradrenaline uptake: 0.066μM0.066\,\mu M
    • Serotonin uptake: 5.1μM5.1\,\mu M
    • Dopamine uptake: 0.31μM0.31\,\mu M .

Appetite Suppression and Energy Expenditure

In vivo studies have demonstrated that the compound significantly reduces food intake in rodent models when administered intracerebroventricularly. Additionally, it has been shown to increase energy expenditure through thermogenic mechanisms, suggesting potential applications in weight management and obesity treatment.

Neurochemical Interactions

Research indicates that this compound interacts with various neurotransmitter systems, enhancing serotonin and noradrenaline levels which may lead to improved mood and appetite regulation .

Comparative Analysis with Sibutramine

Parameter Sibutramine This compound
Primary Action Serotonin/Noradrenaline Reuptake InhibitorMore potent inhibitor of serotonin/noradrenaline reuptake
IC50 (NA Uptake) Not specified0.066μM0.066\,\mu M
IC50 (5-HT Uptake) Not specified5.1μM5.1\,\mu M
Effect on Food Intake Reduces food intakeMore effective at reducing food intake
Energy Expenditure Limited data availableIncreases energy expenditure through thermogenesis

Study 1: In Vitro Analysis

A study conducted on the effects of this compound showed that it prolongs recovery time from serotonin-mediated suppression of neuronal discharge activity, indicating its potential role in modulating neurotransmitter dynamics .

Study 2: Metabolite Profile

Research on the metabolite profile of sibutramine revealed that this compound is a significant component, showcasing its biological relevance as a primary amine metabolite with similar pharmacological properties to sibutramine .

Applications in Research

The unique structural properties of this compound make it valuable for various scientific applications:

  • Pharmacological Research : Investigated for its effects on neurotransmitter systems.
  • Chemical Synthesis : Used as an intermediate in the development of complex molecules.
  • Potential Therapeutics : Explored for its implications in mood disorders and obesity treatment .

Q & A

Q. What are the recommended synthetic routes for 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one?

The compound is synthesized via multi-step organic reactions, typically involving cyclobutane ring formation and subsequent ketone introduction. Key steps include:

  • Cyclobutyl Intermediate Preparation : Reacting 4-chlorophenyl precursors with cyclobutane-forming agents (e.g., via [2+2] cycloaddition or alkylation).
  • Ketone Functionalization : Introducing the methylbutanone moiety through Friedel-Crafts acylation or Grignard reactions. Recrystallization from water or water-solvent mixtures (e.g., toluene/water) is critical for purification .

Q. How is the structural identity of this compound confirmed?

Use a combination of:

  • Spectroscopic Techniques : NMR (¹H/¹³C) to verify cyclobutyl and chlorophenyl groups, and IR for ketone (C=O) confirmation.
  • Chromatographic Purity : HPLC or GC with flame-ionization detection (e.g., 0.5-mm × 15-m column, phase G5, nitrogen carrier gas) to ensure >95% purity .
  • Elemental Analysis : Validate molecular formula (C₁₅H₁₉ClO) and water content in hydrates .

Advanced Research Questions

Q. What analytical challenges arise in detecting this compound as a pharmaceutical impurity, and how are they resolved?

Co-elution with structurally similar impurities (e.g., positional isomers or des-methyl analogs) is common. Mitigation strategies include:

  • Optimized GC Parameters : Temperature gradients (100°C → 215°C), 18°C/min ramping, and 0.5-mm phase G5 columns to achieve baseline separation (resolution ≥1.3) .
  • Relative Retention Time (RRT) Mapping : Compare against known impurities (e.g., sibutramine-related compounds A–D) using validated reference standards .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated degradation studies :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.
  • Stability-Indicating Methods : Use HPLC-DAD/UV to track ketone oxidation or cyclobutyl ring cleavage. Evidence suggests hygroscopicity requires anhydrous storage to prevent hydrate formation .

Q. What hypotheses exist about its biological activity, given limited direct studies?

Based on structural analogs (e.g., sibutramine metabolites):

  • Receptor Interaction : The chlorophenyl and ketone groups may modulate serotonin/dopamine receptors, similar to arylcyclobutylalkylamines .
  • Neuroactive Potential : Proposed mechanisms include inhibition of monoamine reuptake, though in vitro binding assays (e.g., radioligand displacement) are needed for validation .

Q. How can researchers differentiate stereoisomers of this compound?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
  • X-ray Crystallography : Resolve absolute configuration, particularly for cyclobutyl stereocenters .

Methodological Considerations Table

Research AspectKey MethodCritical ParametersReference
Synthesis RecrystallizationSolvent mixture (toluene/water), cooling gradient
Impurity Profiling GC-FIDColumn phase G5, 18°C/min ramp
Stability Testing HPLC-DADC18 column, 0.1% TFA in acetonitrile/water
Biological Screening Radioligand assay5-HT2A/DA receptors, IC₅₀ determination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Reactant of Route 2
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1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one

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